Cas no 2885227-09-6 (RIPK2-IN-5)
RIPK2-IN-5 Chemical and Physical Properties
Names and Identifiers
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- RIPK2-IN-5
- CS-0910890
- N-(6-pyridin-4-ylquinolin-4-yl)-1,3-benzothiazol-5-amine
- 2885227-09-6
- HY-157325
- EX-A8384
-
- Inchi: 1S/C21H14N4S/c1-3-18-17(11-15(1)14-5-8-22-9-6-14)19(7-10-23-18)25-16-2-4-21-20(12-16)24-13-26-21/h1-13H,(H,23,25)
- InChI Key: DDRVRFLMLJHXSY-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(C3C=CN=CC=3)=CC=2)C(NC2=CC=C3SC=NC3=C2)=CC=1
Computed Properties
- Exact Mass: 354.09391764g/mol
- Monoisotopic Mass: 354.09391764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Density: 1.373±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 575.7±45.0 °C(Predicted)
- pka: 6.19±0.49(Predicted)
RIPK2-IN-5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-157325-5mg |
RIPK2-IN-5 |
2885227-09-6 | 99.73% | 5mg |
¥500 | 2024-07-23 | |
| MedChemExpress | HY-157325-10mg |
RIPK2-IN-5 |
2885227-09-6 | 99.73% | 10mg |
¥800 | 2024-07-23 | |
| MedChemExpress | HY-157325-25mg |
RIPK2-IN-5 |
2885227-09-6 | 99.73% | 25mg |
¥1600 | 2024-07-23 | |
| MedChemExpress | HY-157325-50mg |
RIPK2-IN-5 |
2885227-09-6 | 99.73% | 50mg |
¥2560 | 2024-07-23 | |
| MedChemExpress | HY-157325-100mg |
RIPK2-IN-5 |
2885227-09-6 | 99.73% | 100mg |
¥4000 | 2024-07-23 |
RIPK2-IN-5 Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on RIPK2-IN-5
Recent Advances in RIPK2-IN-5 (2885227-09-6): A Promising Inhibitor in Chemical Biology and Medicine
RIPK2-IN-5 (CAS: 2885227-09-6) has emerged as a potent and selective inhibitor of receptor-interacting protein kinase 2 (RIPK2), a key regulator in the NOD1/2 signaling pathway. Recent studies have highlighted its potential in modulating inflammatory responses and treating autoimmune diseases, such as Crohn's disease and rheumatoid arthritis. This research brief synthesizes the latest findings on RIPK2-IN-5, focusing on its mechanism of action, preclinical efficacy, and therapeutic applications.
The development of RIPK2-IN-5 stems from the growing interest in targeting RIPK2 to disrupt aberrant immune signaling. RIPK2 plays a critical role in the activation of NF-κB and MAPK pathways, which are implicated in chronic inflammatory conditions. The compound's high selectivity and bioavailability make it a standout candidate among RIPK2 inhibitors. Recent in vitro and in vivo studies demonstrate its ability to suppress pro-inflammatory cytokine production, such as TNF-α and IL-6, with minimal off-target effects.
One of the pivotal studies published in Journal of Medicinal Chemistry (2023) detailed the structural optimization of RIPK2-IN-5, leading to enhanced pharmacokinetic properties. The researchers employed X-ray crystallography to elucidate its binding mode within the RIPK2 ATP-binding pocket, revealing key interactions with residues like Lys47 and Glu66. This structural insight has paved the way for further derivatization to improve potency and metabolic stability.
In preclinical models of inflammatory bowel disease (IBD), RIPK2-IN-5 exhibited significant efficacy in reducing intestinal inflammation and preserving epithelial barrier integrity. A murine study showed a 60% reduction in disease activity index scores compared to controls, alongside downregulation of NLRP3 inflammasome components. These findings underscore its potential as a first-in-class therapy for IBD, with clinical trials anticipated in the next two years.
Despite these advances, challenges remain in optimizing RIPK2-IN-5's safety profile for long-term use. Recent toxicology studies noted dose-dependent hepatotoxicity in primate models, prompting investigations into prodrug strategies or combination therapies to mitigate risks. Additionally, its role in oncology—particularly in cancers with dysregulated NOD signaling—is an emerging area of exploration, with preliminary data suggesting synergistic effects with checkpoint inhibitors.
In conclusion, RIPK2-IN-5 represents a groundbreaking tool for dissecting RIPK2-dependent pathways and a promising therapeutic candidate. Ongoing research aims to address its limitations while expanding its applications across immune-mediated diseases and beyond. Collaborative efforts between academia and industry will be crucial to translate these discoveries into clinical benefits.
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